5-bromo-3,3-diethyl-2,3-dihydro-1H-indole
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Overview
Description
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and two ethyl groups at the 3rd position of the indole ring, making it a unique derivative of indole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole typically involves the bromination of 3,3-diethyl-2,3-dihydro-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroindole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted indoles, oxidized indole derivatives, and reduced dihydroindole compounds .
Scientific Research Applications
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and ethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3,3-difluoro-2,3-dihydro-1H-indole
- 5-bromo-2,3-dihydro-1H-isoindole
- 5-bromo-3,4-dihydroxybenzaldehyde
Uniqueness
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole is unique due to the presence of two ethyl groups at the 3rd position, which significantly influences its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
5-bromo-3,3-diethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H16BrN/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12/h5-7,14H,3-4,8H2,1-2H3 |
InChI Key |
RXBBBHXRRJUSOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)Br)CC |
Origin of Product |
United States |
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